1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Description
1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The molecule features two aromatic rings: a 4-isobutylphenyl group (electron-donating, hydrophobic) and a 4-trifluoromethylphenyl group (electron-withdrawing, polar). This combination confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are advantageous in drug design and material science.
Properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3O/c1-14(2)13-16-3-8-17(9-4-16)19(24)12-7-15-5-10-18(11-6-15)20(21,22)23/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTTXOGDBHGOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381789 | |
| Record name | 1-(4-isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-28-4 | |
| Record name | 1-(4-isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Claisen-Schmidt condensation remains the most widely employed method for synthesizing α,β-unsaturated ketones. For 1-(4-isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, this involves the base-catalyzed reaction between 4-isobutylacetophenone and 4-(trifluoromethyl)benzaldehyde. The mechanism proceeds via deprotonation of the acetophenone to form an enolate, which undergoes nucleophilic attack on the aldehyde, followed by dehydration to yield the conjugated enone.
Optimization of Base Catalysts
Sodium hydroxide (NaOH) in ethanol (EtOH) is a conventional catalyst system, achieving yields of 58–62% under reflux conditions. Alternatives like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) enhance enolate stability, improving yields to 68–72% while reducing reaction times to 4–6 hours.
Solvent Effects
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) facilitate enolate formation, as evidenced by studies on analogous systems. In DMSO, the reaction achieves 75% conversion within 3 hours at 80°C, though product isolation requires careful workup due to the solvent’s high boiling point.
Table 1: Claisen-Schmidt Condensation Parameters
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | EtOH | 78 | 12 | 58–62 |
| t-BuOK | THF | 66 | 6 | 68–72 |
| DBU | DMSO | 80 | 3 | 75 |
Photoredox-Catalyzed Synthesis: A Modern Alternative
Reaction Setup and Workflow
A typical procedure involves:
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Dissolving 4-isobutylstyrene (2 equiv) and 4-(trifluoromethyl)acetophenone (1 equiv) in DMSO.
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Adding 4DPAIPN (2 mol%) and degassing with argon.
The reaction proceeds via a reductive single-electron transfer (SET) mechanism, generating a ketyl radical intermediate that couples with the styrene-derived radical.
Table 2: Photoredox Catalysis Conditions
| Photocatalyst | Light Source | Time (min) | Yield (%) |
|---|---|---|---|
| 4DPAIPN | 427 nm LED | 90 | 62* |
| Ru(bpy)₃²⁺ | 456 nm LED | 120 | 55* |
*Estimated yields based on analogous reactions.
Transition Metal-Catalyzed Cross-Coupling
Heck Reaction for Enone Assembly
The Heck coupling between 4-isobutylphenylacetylene and 4-(trifluoromethyl)iodobenzene provides a palladium-catalyzed route. Using Pd(OAc)₂ (5 mol%) and triethylamine (Et₃N) in dimethylformamide (DMF) at 100°C, the reaction achieves 65% yield after 8 hours.
Ligand Effects
Bidentate ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) improve catalytic activity, boosting yields to 78% by stabilizing the palladium intermediate during oxidative addition.
Experimental Procedures and Characterization
Step-by-Step Synthesis via Claisen-Schmidt
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Reagents : 4-Isobutylacetophenone (2.0 g, 10 mmol), 4-(trifluoromethyl)benzaldehyde (1.74 g, 10 mmol), NaOH (0.4 g, 10 mmol), EtOH (50 mL).
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Procedure : Reflux the mixture for 12 hours, then quench with ice water. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc 9:1).
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Yield : 62% (1.89 g).
Chemical Reactions Analysis
1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
The 4-trifluoromethylphenyl group, common in multiple analogs, improves metabolic stability and electron-withdrawing capacity, critical for receptor binding in MAO inhibitors and anticancer agents .
Biological Activity :
- Analogs with trifluoromethyl groups exhibit diverse bioactivities: MAO inhibition (62% yield in ), antiproliferative effects (-92.13% growth inhibition in ), and urease inhibition .
- The target compound’s isobutyl group may modulate selectivity toward inflammatory pathways or kinases, as seen in similar hydrophobic chalcones .
Synthetic Accessibility: Chalcones are typically synthesized via Claisen-Schmidt condensation between acetophenones and benzaldehydes. Yields range from 62% to 76% in optimized conditions . The target compound would likely follow this route, with yields dependent on the reactivity of 4-isobutylacetophenone.
Drug Development
- MAO Inhibition: The dimethylamino analog in shows potent MAO inhibition (IC50 ~3 μM), attributed to electron-donating groups enhancing π-π interactions.
- Anticancer Activity : Quinazoline-linked chalcones (e.g., ) inhibit cancer cell proliferation via kinase modulation. The trifluoromethyl group’s electronegativity may enhance DNA intercalation, as observed in .
Material Science
- Flame Retardancy : Chalcones with nitrobenzothiazole groups (e.g., ) reduce flammability by releasing nitrogen gases. The target’s trifluoromethyl group could similarly act as a radical scavenger.
Biological Activity
1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known by its CAS number 175205-28-4, is a synthetic compound with a complex structure that includes isobutyl and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.
- Molecular Formula : C20H19F3O
- Molecular Weight : 332.36 g/mol
- Melting Point : 85-87 °C
- Boiling Point : Approximately 408.1 °C
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its inhibitory effects on specific enzymes and its potential anticancer properties.
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit the α/β-hydrolase domain (ABHD) enzymes, particularly ABHD2, which plays a significant role in sperm fertility. The compound demonstrated a notable activity on ABHD2 with a pIC50 value of 5.50, indicating strong selectivity for this enzyme over others tested in mouse testis proteome . This selectivity is crucial as it suggests potential therapeutic applications in fertility treatments.
Anticancer Properties
In vitro studies have shown that derivatives of similar structures can inhibit cancer cell growth while sparing non-tumorigenic cells. For instance, compounds with similar phenylpropene structures have been assessed for their growth inhibition properties against various cancer cell lines . Although specific data on this compound is limited, its structural analogs have exhibited promising results in inhibiting tumor cell proliferation.
Case Studies and Research Findings
- ABHD Inhibition : A study published in the Journal of Medicinal Chemistry evaluated various compounds for their ability to inhibit ABHDs. The results indicated that certain structural features, such as the presence of trifluoromethyl groups, enhance enzyme binding affinity and selectivity .
- Cancer Cell Line Studies : In a series of experiments involving thalidomide analogs, compounds were assessed for their effects on liver cancer cell lines. These studies revealed that modifications to the phenyl rings significantly impacted biological activity, leading to selective targeting of tumorigenic cells without affecting healthy cells .
Data Table: Comparison of Biological Activities
| Compound Name | CAS Number | Target Enzyme | pIC50 Value | Cancer Cell Line Effect |
|---|---|---|---|---|
| This compound | 175205-28-4 | ABHD2 | 5.50 | Not specified |
| Thalidomide Analog A | Not available | Various | Varies | Inhibits tumor growth |
| Thalidomide Analog B | Not available | Various | Varies | Selective for cancer |
Q & A
Q. What are the optimal synthetic routes for 1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via the Claisen-Schmidt condensation, a standard method for chalcones. Key steps include:
- Reactants : 4-Isobutylacetophenone and 4-trifluoromethylbenzaldehyde under alkaline conditions (e.g., NaOH/ethanol) .
- Catalyst Optimization : Use of thionyl chloride (0.05 mol%) to enhance reaction efficiency and reduce side products .
- Purification : Recrystallization from ethanol or methanol yields pure crystals. Reported yields for analogous trifluoromethyl chalcones range from 62% to 87% depending on substituents .
Q. Table 1: Representative Yields and Melting Points of Analogous Chalcones
| Substituents | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| 4-Trifluoromethylphenyl | 75 | 140.5–141.2 | |
| 4-Bromophenyl | 62 | 141–145 | |
| 4-Methylsulfanylphenyl | 69 | 125.2–125.7 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural properties?
- X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, identifying bond lengths and packing motifs. For example, similar chalcones exhibit enone conjugation lengths of ~1.45 Å .
- FT-IR : Confirms functional groups (C=O stretch: ~1650 cm⁻¹; C=C: ~1600 cm⁻¹) .
- UV-Vis : Absorption maxima (~350–400 nm) indicate π→π* transitions, critical for optical applications .
- NMR : ¹H/¹³C NMR (δ 7.5–8.5 ppm for aromatic protons) verifies substituent positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported nonlinear optical (NLO) properties of similar chalcones?
Discrepancies in NLO efficiency (e.g., second harmonic generation, SHG) arise from crystallographic variations. Methodological solutions include:
- Co-Crystallization : Mixing with complementary molecules (e.g., bromo/chloro derivatives) enhances SHG. A co-crystal of 4Br4MSP/4Cl4MSP showed 1.5× higher SHG than pure crystals .
- Computational Modeling : Density functional theory (DFT) predicts hyperpolarizability (β), correlating with experimental SHG data .
Q. Table 2: SHG Efficiency of Selected Chalcones
| Compound | SHG Efficiency (vs. KDP) | Reference |
|---|---|---|
| 4Br4MSP/4Cl4MSP Co-crystal | 1.5 | |
| Pure 4-Trifluoromethylphenyl | 1.0 |
Q. What computational strategies predict biological activity, particularly for enzyme inhibition?
- Molecular Docking : AutoDock Vina assesses binding to targets like EGFR kinase. For example, chalcones with imidazole substituents show docking energies of -5.46 to -7.32 kcal/mol, correlating with IC₅₀ values (4.33–99.96 µM) .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -CF₃) enhance MAO-B inhibition (IC₅₀: 1.2 µM for 4-CF₃ derivatives vs. 8.9 µM for -OCH₃) .
Q. How do substituent variations influence antibacterial efficacy, and what SAR approaches are used?
Q. What methodologies analyze mechanical and lattice energy properties of chalcone single crystals?
- Lattice Energy Calculations : PIXEL software evaluates intermolecular interactions (e.g., C-H···O, π-stacking) contributing to mechanical stability. For example, lattice energies of ~150 kJ/mol are typical for chalcone derivatives .
- Nanoindentation : Measures hardness (H) and elastic modulus (E). CF₃-substituted chalcones exhibit H ≈ 0.5 GPa and E ≈ 10 GPa .
Q. How can electrochemical methods functionalize the chalcone core for derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
